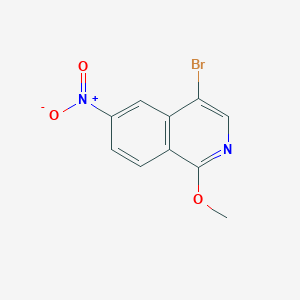
4-Bromo-1-methoxy-6-nitroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methoxy-6-nitroisoquinoline is a chemical compound with the CAS Number: 2377030-80-1 . It has a molecular weight of 283.08 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN2O3/c1-16-10-7-3-2-6 (13 (14)15)4-8 (7)9 (11)5-12-10/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The compound undergoes bromination, protection of the lactam, Stille, Suzuki and Buchwald–Hartwig couplings, and lithiation .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 283.08 .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
4-Bromo-1-methoxy-6-nitroisoquinoline plays a role in the synthesis of various quinoline derivatives. For example, 2,2,3-Tribromopropanal is used for transforming 4-methoxyanilines into 3-bromo-6-methoxyquinolines, which are then converted into 3-bromoquinolin-6-ols (Lamberth et al., 2014). Similarly, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems involves the use of 5-nitroquinoline, which undergoes substitution at C-6 with bromoform anion, leading to quinoline-6-methanol derivatives (Couch et al., 2008).
Inhibitors and Anticancer Agents
Compounds related to this compound, such as nitrated indenoisoquinolines, are investigated as topoisomerase I inhibitors with potential cytotoxicity towards cancer cells. These inhibitors are modified to understand their contribution to cytotoxicity and Top1 inhibition (Morrell et al., 2007). Additionally, various quinoline derivatives are studied for their biological activity against different cancer cell lines, highlighting the potential of bromo- and nitroquinoline derivatives as anticancer agents (Köprülü et al., 2018).
Photolabile Protecting Groups
Brominated hydroxyquinoline, closely related to this compound, serves as a photolabile protecting group for carboxylic acids. Its properties, such as higher single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, make it useful in biological applications (Fedoryak & Dore, 2002).
Synthesis of Aminoquinones
The synthesis of aminoquinones structurally related to marine isoquinolinequinones, involves the substitution of 4-methoxycarbonyl-3-methylisoquinolinequinone with amino-, alkylamino, and halogen groups, showing moderate to high potency against human tumor cell lines (Delgado et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-methoxy-6-nitroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-7-3-2-6(13(14)15)4-8(7)9(11)5-12-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFYENGBYRPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

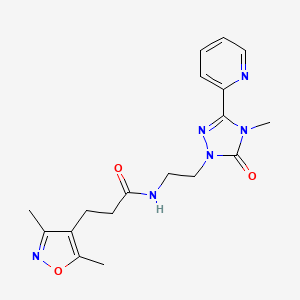
![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)
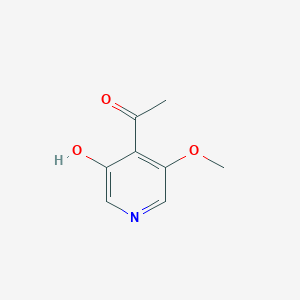
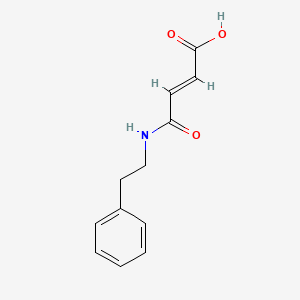
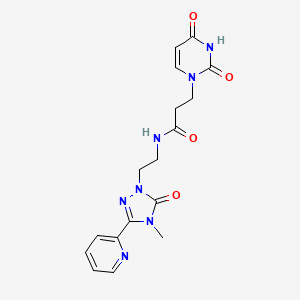
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)
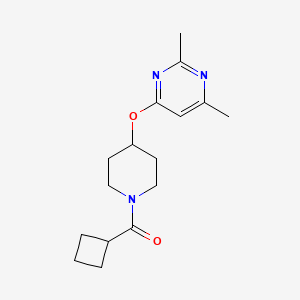
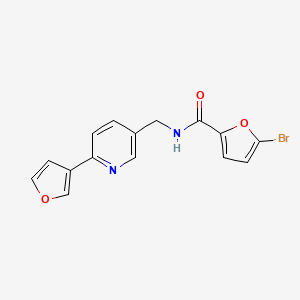

![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)
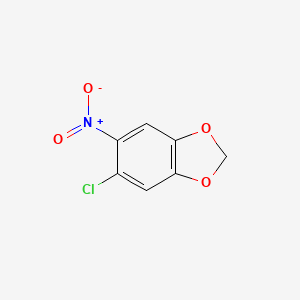
![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)